
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione were successfully synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand . The click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .Scientific Research Applications
N-Heterocyclic Carbene Precursors and Stability Studies
Research has demonstrated the synthesis and investigation of compounds with imidazolidine-2,4-dione skeletons, focusing on their stability, structure, and potential as N-heterocyclic carbene (NHC) precursors. These studies involve exploring the effects of electron delocalization on stability, revealing insights into the reactivity and electrophilic nature of these compounds due to their π-frameworks extending over carbonyl moieties. This foundational research aids in understanding the chemical behavior of compounds like "3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione" in various scientific applications (Hobbs et al., 2010).
Anticancer Potential of Structurally Related Compounds
Studies on compounds structurally related to imidazolidine-2,4-diones, specifically those involving substituted imidazolidinediones and their analogs, have shown potential anticancer activities. Research into novel N-benzyl aplysinopsin analogs, for example, has demonstrated potent growth inhibition against melanoma and ovarian cancer cells, highlighting the potential therapeutic applications of compounds within this chemical family in oncology (Penthala et al., 2011).
Fluorescent Organoboron Complexes for Bioimaging
A highly fluorescent family of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties has been synthesized, exhibiting strong absorptions and emissions across a wide UV-Vis spectrum range. These compounds, due to their high quantum yield and water solubility, present significant potential for applications in bioorthogonal chemistry and bioimaging, showcasing the versatility of imidazolidine-2,4-dione derivatives in scientific research (Garre et al., 2019).
Synthesis and Pharmacological Properties
Research into imidazolidine derivatives has also explored their synthesis, structural characterization, and pharmacological properties, including antibacterial and antifungal activities. These studies provide a foundation for developing new therapeutic agents based on imidazolidine-2,4-dione structures, contributing to the fields of medicinal chemistry and drug design (El-Sharief et al., 2016).
Glycolurils and Supramolecular Chemistry
Glycolurils, closely related to imidazolidine-2,4-diones, have been extensively studied for their applications in supramolecular chemistry, serving as building blocks for the construction of complex molecular architectures. This research underscores the potential of compounds with imidazolidine-2,4-dione structures in developing novel materials and chemical sensors, demonstrating the broad applicability of these compounds in scientific research (Kravchenko et al., 2018).
properties
IUPAC Name |
3-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O3/c16-11-2-1-3-12(17)10(11)4-5-13(21)19-7-9(8-19)20-14(22)6-18-15(20)23/h1-3,9H,4-8H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJCNEWJHYLIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

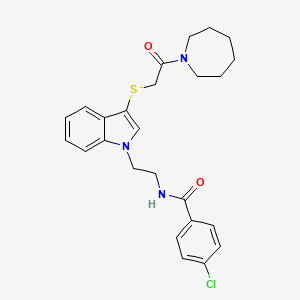
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)

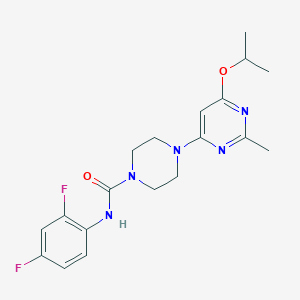
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B2479286.png)


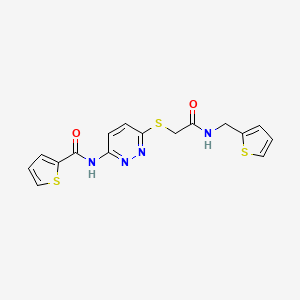
![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)
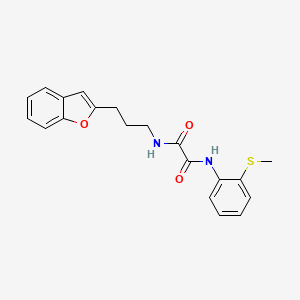
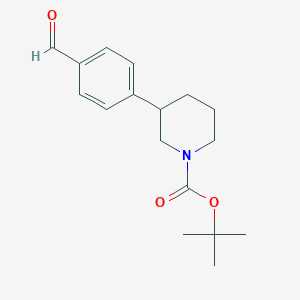
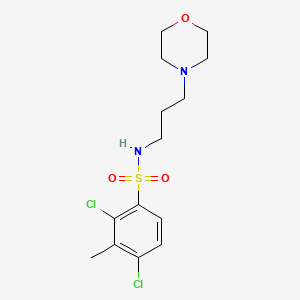
![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)
